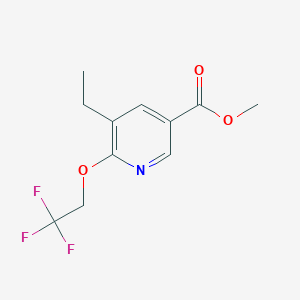
2-(5-iodopyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-iodopyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position and an ethanol group at the 1-position. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodopyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One possible route could be:
Iodination: Starting with pyrazole, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Ethanol Group Introduction: The iodinated pyrazole can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-iodopyrazol-1-yl)ethanol can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups (e.g., amine, hydroxyl) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: 2-(5-Iodo-pyrazol-1-yl)-acetaldehyde or 2-(5-Iodo-pyrazol-1-yl)-acetic acid.
Reduction: 2-(5-Hydro-pyrazol-1-yl)-ethanol.
Substitution: 2-(5-Substituted-pyrazol-1-yl)-ethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-iodopyrazol-1-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole rings are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives might be investigated for their potential therapeutic effects. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-iodopyrazol-1-yl)ethanol would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom might enhance binding affinity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-pyrazol-1-yl)-ethanol
- 2-(5-Chloro-pyrazol-1-yl)-ethanol
- 2-(5-Fluoro-pyrazol-1-yl)-ethanol
Uniqueness
2-(5-iodopyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets.
Propiedades
Fórmula molecular |
C5H7IN2O |
|---|---|
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
2-(5-iodopyrazol-1-yl)ethanol |
InChI |
InChI=1S/C5H7IN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4H2 |
Clave InChI |
MNTGNXXNBMJOOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)CCO)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B8436720.png)






![3-Iodo-1H-thieno[3,2-c]pyrazole-5-methanol](/img/structure/B8436752.png)




